Cas no 199804-81-4 (2-Bromo-1-(1,3-Thiazol-2-Yl)-1-Ethanone Hydrobromide)
2-Bromo-1-(1,3-Thiazol-2-Yl)-1-Ethanone Hydrobromide Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromo-1-(thiazol-2-yl)ethanone hydrobromide
- 2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone hydrobromide
- bromothiazolylethanonehydrobromide
- 2-bromoacetylthiazole hydrobromide
- A879907
- 2-Bromo-1-(1,3-thiazol-2-yl)ethan-1-one--hydrogen bromide (1/1)
- MFCD08056654
- 2-Bromo-1-(2-thiazolyl)ethanone Hydrobromide
- AKOS005070852
- EN300-180655
- ZHA80481
- 2-bromo-1-(1,3-thiazol-2-yl)ethanone hydrobromide
- AC5165
- Ethanone, 2-bromo-1-(2-thiazolyl)-, hydrobromide (1:1)
- 6Z-0801
- SY029755
- 2-Bromo-1-(thiazol-2-yl)ethan-1-one hydrobromide
- DTXSID60629539
- HLJSDOINJDEVKV-UHFFFAOYSA-N
- CS-0449390
- 2-bromo-1-(thiazol-2-yl)ethanonehydrobromide
- 2-bromo-1-thiazol-2-yl-ethanone hydrobromide
- 2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanonehydrobromide
- J-508161
- DB-104311
- 2-bromo-1-(1,3-thiazol-2-yl)ethan-1-one hydrobromide
- 2-bromo-1-(1,3-thiazol-2-yl)ethanone;hydrobromide
- 199804-81-4
- 2-Bromo-1-(1,3-Thiazol-2-Yl)-1-Ethanone Hydrobromide
-
- MDL: MFCD08056654
- Inchi: 1S/C5H4BrNOS.BrH/c6-3-4(8)5-7-1-2-9-5;/h1-2H,3H2;1H
- InChI Key: HLJSDOINJDEVKV-UHFFFAOYSA-N
- SMILES: BrCC(C1=NC=CS1)=O.Br
Computed Properties
- Exact Mass: 284.84600
- Monoisotopic Mass: 284.84586g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 120
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.2Ų
Experimental Properties
- PSA: 58.20000
- LogP: 2.67880
2-Bromo-1-(1,3-Thiazol-2-Yl)-1-Ethanone Hydrobromide Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
2-Bromo-1-(1,3-Thiazol-2-Yl)-1-Ethanone Hydrobromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM301408-1g |
2-bromo-1-(thiazol-2-yl)ethanone hydrobromide |
199804-81-4 | 95% | 1g |
$224 | 2022-12-28 | |
| TRC | B817323-10mg |
2-Bromo-1-(1,3-Thiazol-2-Yl)-1-Ethanone Hydrobromide |
199804-81-4 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B817323-50mg |
2-Bromo-1-(1,3-Thiazol-2-Yl)-1-Ethanone Hydrobromide |
199804-81-4 | 50mg |
$ 135.00 | 2022-06-06 | ||
| TRC | B817323-100mg |
2-Bromo-1-(1,3-Thiazol-2-Yl)-1-Ethanone Hydrobromide |
199804-81-4 | 100mg |
$ 210.00 | 2022-06-06 | ||
| Chemenu | CM301408-1g |
2-bromo-1-(thiazol-2-yl)ethanone hydrobromide |
199804-81-4 | 95% | 1g |
$683 | 2021-08-18 | |
| abcr | AB256730-500 mg |
2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone hydrobromide, 95%; . |
199804-81-4 | 95% | 500mg |
€315.00 | 2023-04-27 | |
| abcr | AB256730-1 g |
2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone hydrobromide, 95%; . |
199804-81-4 | 95% | 1g |
€478.80 | 2023-04-27 | |
| Alichem | A059005566-5g |
2-Bromo-1-(thiazol-2-yl)ethanone hydrobromide |
199804-81-4 | 95% | 5g |
$705.99 | 2023-09-02 | |
| eNovation Chemicals LLC | D697442-1g |
2-Bromo-1-(2-thiazolyl)ethanone Hydrobromide |
199804-81-4 | 95% | 1g |
$715 | 2024-07-20 | |
| Enamine | EN300-180655-0.05g |
2-bromo-1-(1,3-thiazol-2-yl)ethan-1-one hydrobromide |
199804-81-4 | 0.05g |
$19.0 | 2023-09-19 |
2-Bromo-1-(1,3-Thiazol-2-Yl)-1-Ethanone Hydrobromide Suppliers
2-Bromo-1-(1,3-Thiazol-2-Yl)-1-Ethanone Hydrobromide Related Literature
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 2-Bromo-1-(1,3-Thiazol-2-Yl)-1-Ethanone Hydrobromide
Professional Introduction to 2-Bromo-1-(1,3-Thiazol-2-Yl)-1-Ethanone Hydrobromide (CAS No. 199804-81-4)
2-Bromo-1-(1,3-Thiazol-2-Yl)-1-Ethanone Hydrobromide, a compound with the chemical formula C₈H₆BrN₃OS·HBr, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of heterocyclic derivatives, featuring a thiazole core that is a crucial scaffold in medicinal chemistry due to its broad biological activity and structural versatility. The presence of a bromo substituent and an acetone moiety enhances its utility as an intermediate in the synthesis of more complex pharmacophores.
The CAS number 199804-81-4 uniquely identifies this compound in scientific literature and databases, facilitating its accurate referencing in research and industrial applications. The hydrobromide salt form of this molecule ensures enhanced solubility and stability, making it a preferred choice for various chemical transformations and biological assays.
Recent advancements in drug discovery have highlighted the importance of thiazole derivatives due to their demonstrated efficacy in targeting various therapeutic pathways. The thiazole ring in 2-Bromo-1-(1,3-Thiazol-2-Yl)-1-Ethanone Hydrobromide is known to exhibit antimicrobial, anti-inflammatory, and anticancer properties. This has prompted extensive research into its structural analogs, aiming to optimize its pharmacological profile.
One of the most compelling aspects of this compound is its role as a key intermediate in the synthesis of biologically active molecules. For instance, researchers have leveraged the bromo substituent for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce aryl or amino groups. These modifications have led to the development of novel compounds with enhanced binding affinity and reduced toxicity.
The acetone group in the molecule serves as a versatile handle for further derivatization. It can be converted into other functional groups like ketones, aldehydes, or carboxylic acids through oxidation or reduction reactions. This flexibility has made 2-Bromo-1-(1,3-Thiazol-2-Yl)-1-Ethanone Hydrobromide a valuable building block in synthetic organic chemistry.
In the realm of medicinal chemistry, thiazole derivatives have garnered attention for their ability to modulate enzyme activity and interact with biological targets. The hydrobromide salt form ensures that the compound remains stable under various storage conditions, which is critical for maintaining its integrity during long-term experiments or industrial-scale production.
Recent studies have demonstrated the potential of 2-Bromo-1-(1,3-Thiazol-2-Yl)-1-Ethanone Hydrobromide in developing new therapeutic agents. For example, researchers have investigated its derivatives as inhibitors of kinases and other enzymes implicated in cancer progression. The thiazole core has been shown to disrupt protein-protein interactions by binding to specific residues within the target enzymes.
The incorporation of a bromo atom into the molecular structure not only enhances reactivity but also allows for selective modifications. This has been exploited in the development of probes for biochemical assays and imaging techniques. By tagging this compound with fluorophores or other detectable groups, scientists can study biological processes at the molecular level with high precision.
Moreover, the acetone moiety has been utilized in designing molecules that exhibit photophysical properties useful in fluorescence-based assays. These properties are particularly valuable in high-throughput screening (HTS) campaigns aimed at identifying lead compounds for drug development.
The stability and solubility provided by the hydrobromide salt form make 2-Bromo-1-(1,3-Thiazol-2-Yl)-1-Ethanone Hydrobromide an ideal candidate for pharmaceutical applications. It can be easily formulated into solutions or suspensions suitable for preclinical studies and clinical trials. Its compatibility with various solvents also simplifies its integration into complex reaction schemes.
In conclusion, 2-Bromo-1-(1,3-Thiazol-2-Yl)-1-Ethanone Hydrobromide (CAS No. 199804-81-4) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features—particularly the thiazole ring, bromo substituent, and acetone group—make it a versatile intermediate for synthesizing biologically active molecules. The hydrobromide salt form further enhances its utility by improving solubility and stability. As research continues to uncover new applications for thiazole derivatives, compounds like this one are poised to play a crucial role in advancing therapeutic strategies across multiple disease areas.
199804-81-4 (2-Bromo-1-(1,3-Thiazol-2-Yl)-1-Ethanone Hydrobromide) Related Products
- 618902-23-1(Ethanone, 2-bromo-1-(5-methyl-2-thiazolyl)-, hydrobromide)
- 72186-67-5(Ethanone, 1-(thiazolyl)-)
- 260998-74-1(Ethanone,1-(2-thiazolyl)-, radical ion(1+) (9CI))
- 220270-61-1(Ethanone,2-bromo-1-(5-methyl-2-thiazolyl)-)
- 1337880-53-1(2-Bromo-1-(4-Methylthiazol-2-yl)ethanone hydrochloride)
- 55707-55-6(Di(2-thiazolyl)methanone)
- 24295-03-2(1-(1,3-thiazol-2-yl)ethan-1-one)
- 3292-77-1(2-Bromo-1-(1,3-thiazol-2-yl)ethanone)
- 101767-23-1(Ethanone, 2-bromo-1-(4-methyl-2-thiazolyl)-, hydrobromide)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)